molecular formula C23H21F3N2O2 B11503793 7,7-dimethyl-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7,7-dimethyl-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11503793
M. Wt: 414.4 g/mol
InChI Key: ONOMGONSMOUWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-dimethyl-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the pyridinyl and trifluoromethylphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The pyridinyl and trifluoromethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

7,7-dimethyl-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Pyridinyl Compounds: Molecules containing pyridinyl groups with varying functional groups.

    Trifluoromethylphenyl Compounds: Compounds with trifluoromethylphenyl groups attached to different cores.

Uniqueness

What sets 7,7-dimethyl-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione apart is its combination of functional groups, which provides unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H21F3N2O2

Molecular Weight

414.4 g/mol

IUPAC Name

7,7-dimethyl-4-pyridin-3-yl-1-[2-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C23H21F3N2O2/c1-22(2)11-18-21(19(29)12-22)15(14-6-5-9-27-13-14)10-20(30)28(18)17-8-4-3-7-16(17)23(24,25)26/h3-9,13,15H,10-12H2,1-2H3

InChI Key

ONOMGONSMOUWHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3C(F)(F)F)C4=CN=CC=C4)C(=O)C1)C

Origin of Product

United States

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